molecular formula C13H9BrN2S B069382 4-(Benzo[d]thiazol-2-yl)-2-bromoaniline CAS No. 178804-06-3

4-(Benzo[d]thiazol-2-yl)-2-bromoaniline

Numéro de catalogue: B069382
Numéro CAS: 178804-06-3
Poids moléculaire: 305.19 g/mol
Clé InChI: PZNQWLHSPUPLEL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(Benzo[d]thiazol-2-yl)-2-bromoaniline is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents .

Méthodes De Préparation

The synthesis of 4-(Benzo[d]thiazol-2-yl)-2-bromoaniline can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions typically include refluxing the mixture for several hours to ensure complete bromination . Industrial production methods may involve more efficient processes such as microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time .

Analyse Des Réactions Chimiques

4-(Benzo[d]thiazol-2-yl)-2-bromoaniline undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Activité Biologique

4-(Benzo[d]thiazol-2-yl)-2-bromoaniline is a notable compound within the class of benzothiazole derivatives, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and recent research findings.

Chemical Structure and Properties

The molecular structure of this compound features a benzothiazole moiety coupled with a brominated aniline. This unique combination enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. The antimicrobial efficacy of this compound has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that the compound exhibits potent antimicrobial activity, particularly against E. coli and S. aureus .

Anticancer Properties

The anticancer potential of this compound has been assessed using various cancer cell lines, including estrogen receptor-positive breast adenocarcinoma (MCF7). The compound's mechanism involves the inhibition of key signaling pathways associated with tumor growth.

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF715Inhibition of cell proliferation
HeLa20Induction of apoptosis
A54925DNA intercalation and topoisomerase II inhibition

The IC50 values indicate that the compound is particularly effective against MCF7 cells, suggesting it may serve as a potential therapeutic agent for breast cancer treatment .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound has been shown to bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and subsequent cell death. Additionally, its bromine substitution enhances its reactivity compared to other benzothiazole derivatives .

Case Studies

A recent study explored the effects of various benzothiazole derivatives, including this compound, on neurodegenerative diseases such as Alzheimer’s disease. The findings indicated that compounds with similar structures exhibited significant acetylcholinesterase (AChE) inhibitory activity, suggesting potential applications in treating cognitive decline associated with Alzheimer’s .

Propriétés

IUPAC Name

4-(1,3-benzothiazol-2-yl)-2-bromoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2S/c14-9-7-8(5-6-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNQWLHSPUPLEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90327753
Record name 4-(1,3-Benzothiazol-2-yl)-2-bromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178804-06-3
Record name 4-(1,3-Benzothiazol-2-yl)-2-bromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(4'-aminophenyl) benzothiazole (0.45 g, 1.99 mmol) in CH2Cl2 (50 ml) was added a solution of bromine (0.32 g, 1.99 mmol) in CH2Cl2 (10 ml) at -5° C. After the reaction mixture had been stirred still at -5° C. for 2 minutes, it was poured into ice-water (400 ml). The resulting mixture was stirred for 40 minutes at room temperature. The organic layer was separated, washed with 10% aqueous sodium thiosulfate (50 ml×2) and water (60 ml×2), dried (MgSO4) and concentrated. The residue was chromatographed on a silica gel column, eluting with ethyl acetate-hexane (1:3), to give pale yellow crystals (0.48 g, 79.1%), m.p. 160.0-161.4° C.
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Two
Yield
79.1%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.